molecular formula C16H14Cl2N6O4 B10902366 N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10902366
M. Wt: 425.2 g/mol
InChI Key: GKJVYPFDQBMLDZ-UHFFFAOYSA-N
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Description

N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. This compound is characterized by its unique structural features, including a pyridine ring substituted with chlorine atoms, a pyrazole ring with nitro and methyl groups, and an oxazole ring with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3,5-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituents.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a β-diketone, followed by nitration to introduce the nitro group.

    Coupling Reaction: The pyridine and pyrazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the appropriate precursors.

    Final Coupling and Carboxamide Formation: The final step involves coupling the oxazole intermediate with the pyridine-pyrazole intermediate and introducing the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Nucleophiles: Amines, thiols, and alkoxides.

    Catalysts: Palladium, platinum, and copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, reduction may yield amino derivatives, and substitution may yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features are optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the nitro group on the pyrazole ring.

    N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-thiazole-3-carboxamide: Similar structure but contains a thiazole ring instead of an oxazole ring.

    N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-sulfonamide: Similar structure but contains a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide lies in its combination of functional groups and ring structures. This combination imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C16H14Cl2N6O4

Molecular Weight

425.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H14Cl2N6O4/c1-7-14(24(26)27)8(2)23(21-7)6-11-9(3)28-22-13(11)16(25)20-15-12(18)4-10(17)5-19-15/h4-5H,6H2,1-3H3,(H,19,20,25)

InChI Key

GKJVYPFDQBMLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C)[N+](=O)[O-]

Origin of Product

United States

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